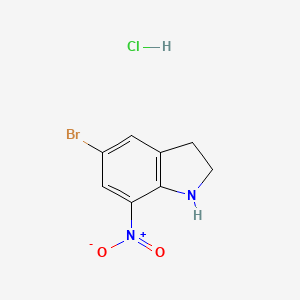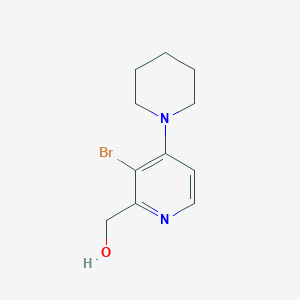
(R)-gamma-(3,4-difluoro-benzyl)-L-proline-HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-gamma-(3,4-difluoro-benzyl)-L-proline-HCl is a chemical compound that belongs to the class of proline derivatives It features a benzyl group substituted with fluorine atoms at the 3 and 4 positions, attached to a proline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-gamma-(3,4-difluoro-benzyl)-L-proline-HCl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzyl bromide and L-proline.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reaction: The 3,4-difluorobenzyl bromide is reacted with L-proline under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-gamma-(3,4-difluoro-benzyl)-L-proline-HCl may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may be optimized for cost-effectiveness and efficiency, with considerations for waste management and environmental impact.
化学反应分析
Types of Reactions
®-gamma-(3,4-difluoro-benzyl)-L-proline-HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
Chemistry
In chemistry, ®-gamma-(3,4-difluoro-benzyl)-L-proline-HCl is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It can serve as a model compound for investigating the interactions between fluorinated molecules and biological targets.
Medicine
In medicinal chemistry, ®-gamma-(3,4-difluoro-benzyl)-L-proline-HCl is explored for its potential therapeutic applications. Fluorine atoms can improve the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a valuable candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of ®-gamma-(3,4-difluoro-benzyl)-L-proline-HCl involves its interaction with specific molecular targets. The fluorine atoms in the benzyl group can enhance the compound’s binding affinity to its targets, leading to increased potency and selectivity. The proline moiety can influence the compound’s conformation and stability, further contributing to its biological activity.
相似化合物的比较
Similar Compounds
- ®-2-(3,4-Difluoro-benzyl)-piperazine
- ®-3-(3,4-Difluoro-benzyl)-piperazin-2-one
Uniqueness
®-gamma-(3,4-difluoro-benzyl)-L-proline-HCl is unique due to its combination of a fluorinated benzyl group and a proline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity, setting it apart from other similar compounds.
属性
分子式 |
C12H14ClF2NO2 |
|---|---|
分子量 |
277.69 g/mol |
IUPAC 名称 |
(2S,4R)-4-[(3,4-difluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H13F2NO2.ClH/c13-9-2-1-7(4-10(9)14)3-8-5-11(12(16)17)15-6-8;/h1-2,4,8,11,15H,3,5-6H2,(H,16,17);1H/t8-,11+;/m1./s1 |
InChI 键 |
MCIYUVYFHTWUSB-NINOIYOQSA-N |
手性 SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=C(C=C2)F)F.Cl |
规范 SMILES |
C1C(CNC1C(=O)O)CC2=CC(=C(C=C2)F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Hydrazinecarbothioamide, N,N-dimethyl-2-[1-(2-quinolinyl)ethyl]-](/img/structure/B11848368.png)





![6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one](/img/structure/B11848404.png)
![2-Phenethyl-2,8-diazaspiro[4.5]decane-1,3-dione](/img/structure/B11848407.png)
![7-Bromo-5-ethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B11848408.png)


